molecular formula C25H22N2O3S B3003233 (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864974-90-3

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3003233
CAS No.: 864974-90-3
M. Wt: 430.52
InChI Key: HTKRUPQNNCNQQG-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition can lead to an increase in the levels of acetylcholine and dopamine in the brain, which can help improve cognitive function and mood .

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Similarly, by inhibiting MAO-B, it prevents the degradation of dopamine, resulting in increased dopamine levels . These changes can have downstream effects on various cognitive and motor functions.

Result of Action

The inhibition of AChE and MAO-B by this compound can lead to improved cognitive function and mood, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease . In particular, it may help prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .

Properties

IUPAC Name

4-benzoyl-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17-8-13-21-22(16-17)31-25(27(21)14-15-30-2)26-24(29)20-11-9-19(10-12-20)23(28)18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKRUPQNNCNQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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